N-(2,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its unique structural characteristics, which include a dimethylphenyl group, a triazole ring, and a furan moiety. Its molecular formula is C22H21N7O3S, with a molecular weight of 463.5 g/mol. The presence of the triazole and furan rings suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound falls under the category of triazole-based compounds, which are known for their diverse biological activities. Triazoles are heterocyclic compounds that often exhibit antimicrobial, antifungal, and anticancer properties. The specific structural features of N-(2,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may confer distinct biological activities that are currently under investigation in scientific research.
The synthesis of N-(2,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic synthesis processes. Key steps may include:
These synthetic routes require careful control of reaction conditions, including temperature, pressure, and choice of solvents to maximize yield and purity.
The molecular structure of N-(2,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be represented as follows:
| Property | Data |
|---|---|
| Molecular Formula | C22H21N7O3S |
| Molecular Weight | 463.5 g/mol |
| IUPAC Name | N-(2,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
| InChI Key | GHKJIGFSBQYELA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=O)NC@HS[C@H]2C(=N)N=C(N)N=C(N=C(C)C)C(=O)N(C)C |
The structure features multiple functional groups that contribute to its chemical reactivity and biological activity.
N-(2,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo several types of chemical reactions:
Reagents commonly used in these reactions include:
The specific reaction conditions (temperature, pressure, solvent) are crucial for achieving desired products with high yield and purity .
The mechanism of action for N-(2,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors in cellular pathways:
The binding interactions may modulate enzyme activity or receptor signaling pathways:
Understanding these interactions is essential for elucidating its potential therapeutic effects and optimizing its application in drug development .
The compound is expected to exhibit properties typical of organic compounds with multiple aromatic systems:
Key chemical properties include:
| Property | Data |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
Further characterization through spectroscopic methods (e.g., NMR, IR) would provide detailed insights into its physical state and behavior under various conditions.
N-(2,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several promising applications:
Research continues into its efficacy and safety profiles for therapeutic use, emphasizing its potential as a lead compound in drug development targeting specific biological pathways .
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: